

4-Hydroxy-4-phenylpentan-2-one IUPAC name and structure

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Compound of Interest

Compound Name: 4-Hydroxy-4-phenylpentan-2-one

Cat. No.: B14709328

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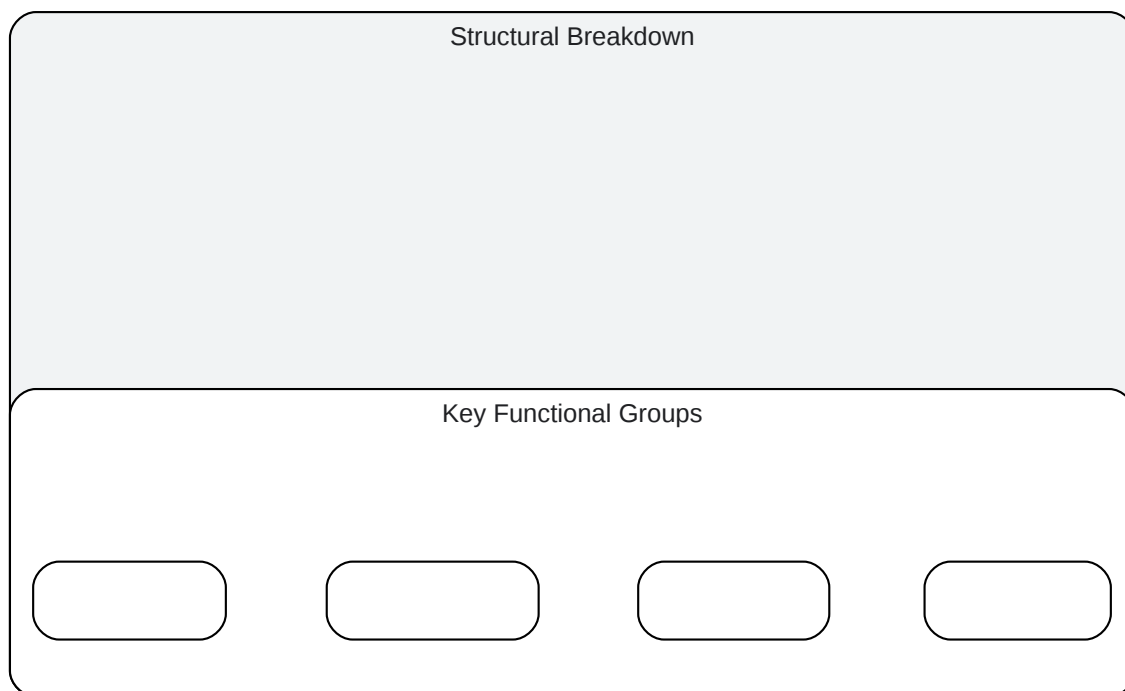
A Technical Guide to 4-Hydroxy-4-phenylpentan-2-one

This technical guide provides a comprehensive overview of **4-Hydroxy-4-phenylpentan-2-one**, including its chemical identity, physicochemical properties, a plausible synthetic pathway, and a discussion of its potential biological significance based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **4-hydroxy-4-phenylpentan-2-one**. The structure features a pentanone backbone with a hydroxyl group and a phenyl group both attached to the fourth carbon atom. The presence of a chiral center at the C4 position means that the molecule can exist as two different stereoisomers, **(4S)-4-hydroxy-4-phenylpentan-2-one** and **(4R)-4-hydroxy-4-phenylpentan-2-one**.

The core structure consists of a five-carbon chain. A ketone functional group is located at the second carbon (C2), defining it as a pentan-2-one. A hydroxyl (-OH) group and a phenyl group are substituted at the fourth carbon (C4).



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Caption: Key structural features of **4-hydroxy-4-phenylpentan-2-one**.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **4-hydroxy-4-phenylpentan-2-one**. This data is essential for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₂	PubChem
Molecular Weight	178.23 g/mol	PubChem
Exact Mass	178.099379685 Da	PubChem
XLogP3	0.9	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	3	PubChem
Topological Polar Surface Area	37.3 Å ²	PubChem
Complexity	183	PubChem

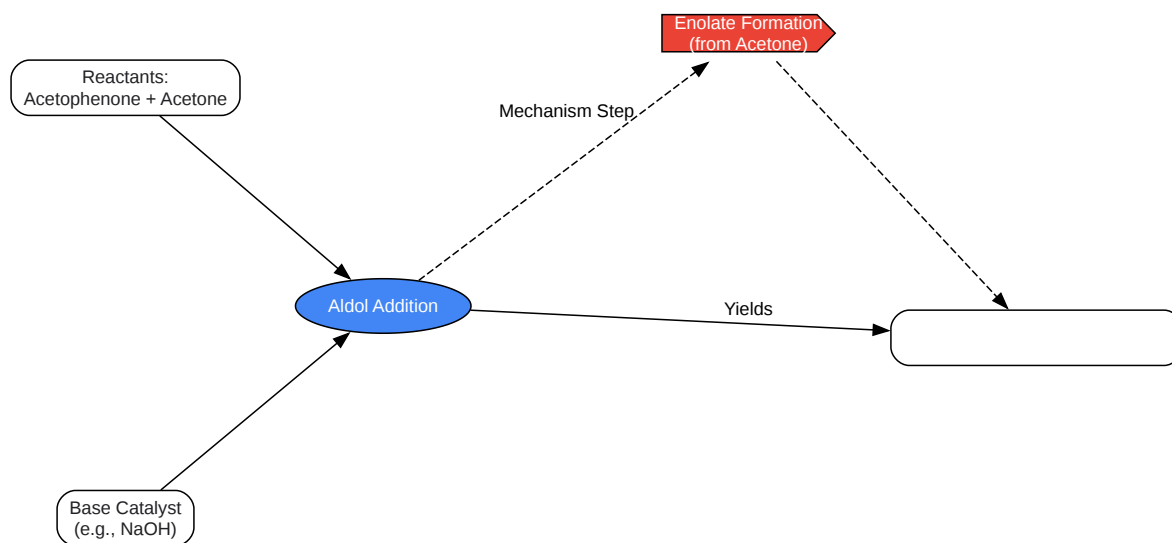
Synthesis Protocol

While specific, detailed experimental protocols for the synthesis of **4-hydroxy-4-phenylpentan-2-one** are not extensively documented in publicly available literature, a plausible and logical synthetic route is the base-catalyzed aldol addition of acetone to acetophenone.

Proposed Experimental Protocol: Base-Catalyzed Aldol Addition

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer, add acetophenone and a molar excess of acetone (which also serves as the solvent).
- **Cooling:** Cool the mixture in an ice bath to 0-5 °C to control the reaction exothermicity and minimize side reactions.
- **Catalyst Addition:** Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred mixture.

- **Reaction Monitoring:** Allow the reaction to proceed at low temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the acetophenone starting material is consumed.
- **Quenching and Neutralization:** Once the reaction is complete, quench it by adding a weak acid (e.g., ammonium chloride solution) or dilute hydrochloric acid until the mixture is neutralized.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield pure **4-hydroxy-4-phenylpentan-2-one**.



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